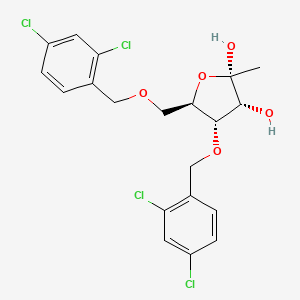
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde is a compound that features a unique combination of imidazole and thiophene rings, both of which are heterocyclic structures The presence of iodine atoms in the imidazole ring adds to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde typically involves the iodination of an imidazole derivative followed by the introduction of the thiophene-2-carbaldehyde moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the imidazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain molecular targets, making it a potent bioactive compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,5-Diphenyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl
Uniqueness
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde is unique due to the presence of two iodine atoms in the imidazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where halogenated compounds are desired, such as in medicinal chemistry for the development of new drugs with enhanced efficacy and selectivity.
Eigenschaften
Molekularformel |
C8H4I2N2OS |
|---|---|
Molekulargewicht |
430.01 g/mol |
IUPAC-Name |
4-(4,5-diiodoimidazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H4I2N2OS/c9-7-8(10)12(4-11-7)5-1-6(2-13)14-3-5/h1-4H |
InChI-Schlüssel |
ZIFMAGWWWKVUHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1N2C=NC(=C2I)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


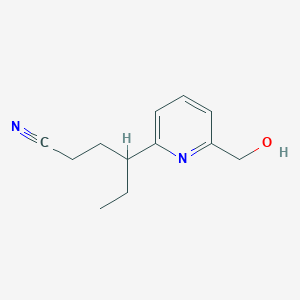
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
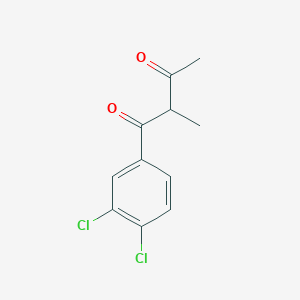

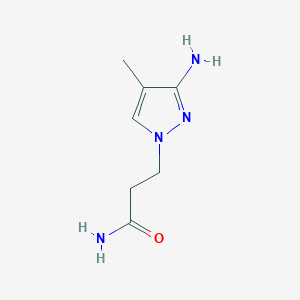
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
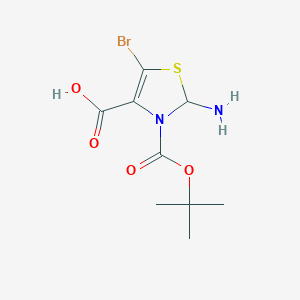
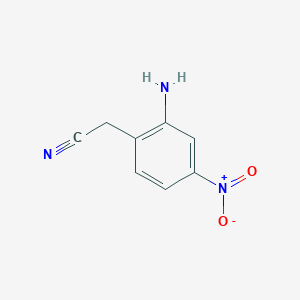
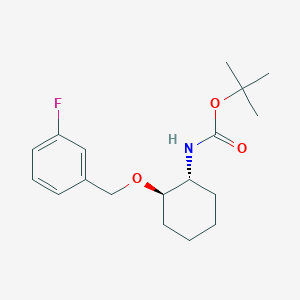



![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
